molecular formula C9H13NO3 B1670802 DL-Adrenaline CAS No. 329-65-7

DL-Adrenaline

Cat. No.: B1670802
CAS No.: 329-65-7
M. Wt: 183.20 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racepinefrine is a bronchodilator used to treat intermittent asthma. It is a racemic mixture consisting of the enantiomers d-epinephrine and l-epinephrine. Epinephrine is a non-selective agonist at alpha- and beta-adrenergic receptors, which are all G-protein-coupled receptors. This compound is used in the temporary relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath .

Mechanism of Action

Mode of Action

DL-Adrenaline interacts with its targets, the alpha and beta-adrenergic receptors, to bring about various physiological changes. Through its action on alpha-adrenergic receptors, this compound minimizes vasodilation and increases vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension . On the other hand, this compound acts as a peripheral vasoconstrictor and an inotropic stimulator of the heart due to its activity at the beta-adrenergic receptors .

Biochemical Pathways

This compound affects several biochemical pathways. The presence of catechol-O-methyltransferase in the medullary cells of the adrenal cortex leads to the formation of adrenaline from noradrenaline, simultaneously resulting in the inactivation of adrenaline following a similar pathway of noradrenaline . This results in the production of metanephrine, thereby decreasing the cytosolic concentration of adrenaline .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Studies suggest that intramuscular injection is superior to subcutaneous injection . Duvauchelle showed a proportional increase in Cmax and AUC 0-20 when increasing the dose from 0.3 to 0.5 mg of this compound intramuscularly . Most investigators found two Cmax’s with Tmax 5–10 min and 30–50 min, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with different categories of adrenoceptors. It is used to treat allergic reactions, restore cardiac rhythm, control mucosal congestion, glaucoma, and asthma . It is also the primary drug administered during cardiopulmonary resuscitation (CPR) to reverse cardiac arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is known to be light sensitive . Therefore, it should be stored properly to maintain its stability and efficacy. It is recommended to store this compound at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

DL-Adrenaline is involved in a variety of biochemical reactions. It interacts with various enzymes and proteins, particularly adrenergic receptors. When this compound binds to these receptors, it triggers a cascade of reactions that lead to physiological changes such as increased heart rate, blood pressure, and glucose levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glycogenolysis in liver cells, leading to an increase in blood glucose levels .

Molecular Mechanism

The mechanism of action of this compound involves binding to adrenergic receptors on the surface of cells. This binding activates a G-protein, which in turn activates an enzyme called adenylate cyclase. This enzyme increases the production of cyclic AMP, a second messenger that triggers a series of intracellular events, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses can lead to physiological changes such as increased heart rate and blood pressure, while higher doses can cause more severe effects, including arrhythmias .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase and phosphofructokinase, leading to increased glucose production and utilization. It also affects lipid metabolism by stimulating lipolysis .

Transport and Distribution

This compound is transported in the bloodstream and distributed throughout the body. It can cross cell membranes and interact with intracellular targets, but its primary effects are mediated through cell surface receptors .

Subcellular Localization

This compound primarily exerts its effects at the cell surface, where it binds to adrenergic receptors. Some evidence suggests that it can also enter cells and interact with intracellular targets .

Preparation Methods

Racepinefrine is synthesized through the racemization of epinephrine. The preparation involves the following steps:

    Synthesis of Epinephrine: Epinephrine is synthesized from catechol and chloroacetyl chloride, followed by amination with methylamine.

    Racemization: The synthesized epinephrine is then subjected to racemization to produce racepinefrine, a mixture of d-epinephrine and l-epinephrine.

In industrial production, racepinefrine hydrochloride is prepared by dissolving racepinefrine in hydrochloric acid and then crystallizing the product .

Chemical Reactions Analysis

Racepinefrine undergoes various chemical reactions, including:

    Oxidation: Racepinefrine can be oxidized to form adrenochrome.

    Reduction: It can be reduced to form dihydroxyphenylglycol.

    Substitution: Racepinefrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include adrenochrome and dihydroxyphenylglycol .

Scientific Research Applications

Racepinefrine has several scientific research applications:

Comparison with Similar Compounds

Racepinefrine is similar to other adrenergic bronchodilators such as albuterol and epinephrine. it is unique in being a racemic mixture of d-epinephrine and l-epinephrine.

    Albuterol: A selective beta2-adrenergic agonist used primarily for asthma relief.

    Epinephrine: A non-selective adrenergic agonist used for a variety of indications, including anaphylaxis and cardiac arrest.

Racepinefrine’s uniqueness lies in its racemic nature, providing a balanced adrenergic stimulation compared to the more selective action of albuterol .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

329-65-7
Record name (±)-Adrenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racepinephrine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxidized-adrenal-ferredoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Adrenaline
Reactant of Route 2
DL-Adrenaline
Reactant of Route 3
Reactant of Route 3
DL-Adrenaline
Reactant of Route 4
DL-Adrenaline
Reactant of Route 5
DL-Adrenaline
Reactant of Route 6
DL-Adrenaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.